1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylsulfanylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-15-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMUSUFZYXWOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Methylsulfanyl Phenyl 1h Pyrrole 2,5 Dione and Analogues
Classical Approaches to Pyrrole-2,5-dione Synthesis
Traditional methods for synthesizing N-aryl maleimides are well-established and typically involve a two-step process starting from maleic anhydride (B1165640) and an appropriately substituted aniline (B41778).
Condensation Reactions from Maleic Anhydrides and Anilines
The most common and direct route to N-aryl maleimides begins with the acylation of an aniline with maleic anhydride. mdpi.com This reaction forms an intermediate N-arylmaleamic acid. rsc.org For the specific synthesis of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2,5-dione, this would involve the reaction of 2-(methylsulfanyl)aniline with maleic anhydride. This initial step is typically carried out in a suitable solvent like diethyl ether and generally results in high yields of the maleamic acid intermediate, often between 87-95%. mdpi.com Some approaches have even achieved high yields (78% to 99%) using solventless "green" methods, such as grinding the reactants together. tandfonline.com
This initial condensation is a nucleophilic acyl substitution where the amino group of the aniline attacks one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring.
Cyclo-dehydration Pathways of Maleamic Acids
The second step in this classical sequence is the cyclization of the N-arylmaleamic acid to form the desired maleimide (B117702) ring. rsc.org This is an intramolecular condensation reaction that involves the removal of a water molecule. A common method for this cyclodehydration is to heat the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate (B1210297). mdpi.comrsc.org The reaction is typically heated to around 100 °C. rsc.org This process converts the carboxylic acid and amide functionalities of the maleamic acid into the cyclic imide structure of the pyrrole-2,5-dione. Yields for this cyclization step are generally good, often ranging from 79% to 93%. mdpi.com Microwave-assisted conditions have also been shown to be effective, significantly reducing reaction times. tandfonline.com
| Step | Reactants | Conditions | Product | Typical Yield |
| 1. Condensation | Maleic Anhydride + Substituted Aniline | Diethyl Ether or Solvent-free grinding | N-arylmaleamic acid | 87-99% tandfonline.commdpi.com |
| 2. Cyclo-dehydration | N-arylmaleamic acid | Acetic Anhydride, Sodium Acetate, Heat | N-aryl maleimide | 79-93% mdpi.com |
Advanced Synthetic Strategies for N-Aryl Maleimides
While classical methods are reliable, modern synthetic chemistry has introduced more sophisticated strategies that offer alternative pathways, milder reaction conditions, and access to a wider variety of substituted maleimides.
Transition Metal-Catalyzed Coupling Reactions for N-Arylation
Transition-metal catalysis provides powerful tools for forming C-N bonds, which is central to the synthesis of N-aryl maleimides. Nickel-catalyzed cross-coupling reactions, for example, have been developed for the asymmetric reductive arylation of imides. nih.gov These methods can couple aryl halides with imide derivatives to construct α-aryl imides, which are important structural motifs. nih.gov While not a direct N-arylation of the maleimide nitrogen, related transition-metal-catalyzed approaches, such as directed C-H alkenylation with maleimides, offer a way to build complex molecular architectures starting from the maleimide core. rsc.org These reactions create a straightforward way to access structurally diverse molecules containing the maleimide unit. rsc.org
Photoinduced Dehydrogenative Annulation for Pyrrole-2,5-dione Systems
Photochemical methods represent a green and efficient approach to synthesis. Photoinduced dehydrogenative reactions can be used to form heterocyclic systems. nih.gov For instance, the synthesis of benzofuranoquinolines has been achieved through the irradiation of o-phenylfuranylpyridines, proceeding via a 6π-electrocyclization mechanism. researchgate.net A similar strategy could be envisioned for constructing fused pyrrole-2,5-dione systems. Another photochemical approach involves the desulfurization of 2,5-dihydro-1H-pyrrole-2-thiones in the presence of triethylamine (B128534) upon irradiation, which yields pyrrole (B145914) derivatives. rsc.org
Phosphine-Catalyzed Isomerization and Cascade Reactions Leading to Substituted Maleimides
Phosphine-catalyzed reactions have emerged as a versatile tool for the synthesis of highly functionalized maleimide derivatives. organic-chemistry.orgmdpi.com One such strategy involves the phosphine-catalyzed isomerization of α-succinimide-substituted allenoates, which then undergo a cascade γ'-addition with aryl imines. This method produces 3,4-disubstituted maleimides with good yields and excellent stereoselectivity. mdpi.comnih.gov The reaction is initiated by the nucleophilic addition of a phosphine (B1218219) to the allenoate, which, after a series of steps including proton transfer and isomerization, generates a nucleophilic intermediate that reacts with an imine. mdpi.com This approach provides a novel and efficient protocol for synthesizing complex maleimides that would be difficult to access through classical routes. mdpi.commdpi.com
| Catalyst | Reactant 1 | Reactant 2 | Product Type | Yield |
| PBu₃ | N-tosyl (Ts) imine | α-succinimide-substituted allenoate | 3,4-disubstituted maleimide | 40% mdpi.com |
| EtPPh₂ | N-tosyl (Ts) imine | α-succinimide-substituted allenoate | 3,4-disubstituted maleimide | 55% mdpi.com |
| Triphenylphosphine | Maleimide | 1,3,5-triazinane | 3-aminomethylated maleimide | 41-90% organic-chemistry.org |
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. iosrjen.orgresearchgate.net This technology is particularly effective for the synthesis of heterocyclic compounds like N-substituted maleimides. sci-hub.boxnih.gov
The synthesis of N-arylmaleimides typically involves the condensation of an amine with an acid anhydride. nih.gov Microwave irradiation provides uniform heating, which can significantly increase the efficiency of this process. researchgate.net For instance, the condensation of various diacids with different amines to form N-substituted cyclic imides has been achieved in very high yields (typically over 90%) with reaction times of only 2-5 minutes under microwave irradiation at a power of 600 W. sci-hub.box This represents a substantial improvement over traditional methods that can take several hours. nih.gov
In a similar vein, the synthesis of 1-[4-(3-Substituted-acryloyl)-phenyl]-pyrrole-2,5-diones was successfully carried out using microwave irradiation, demonstrating that this green method is convenient and high-yielding. The reaction of furan-2,5-dione (maleic anhydride) with amines under microwave heating is a common route to produce pyrrole derivatives, often with good yields in as little as 10 minutes. pensoft.netresearchgate.net These findings underscore the utility of microwave assistance in the rapid and efficient synthesis of the maleimide core structure.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Substituted Imides
| Method | Reaction Time | Yield | Conditions | Reference |
| Conventional Heating | Several hours | Moderate (40-60%) | Reflux in solvent | nih.gov |
| Microwave Irradiation | 2-5 minutes | Very High (>90%) | 600 W, solvent-free or in DMF | iosrjen.orgsci-hub.box |
| Microwave Irradiation | 4 minutes | Moderate (40-60%) | Domestic microwave, solvent-free | nih.gov |
| Microwave Irradiation | 10 minutes | Good (83%) | 130 °C, Ethanol | pensoft.net |
Strategies for Incorporating Sulfur-Containing Substituents
The introduction of sulfur into the maleimide structure can be achieved through several synthetic routes. These strategies can involve either the direct addition of sulfur-containing moieties to the maleimide ring or by starting with precursors that already contain the desired sulfur functionality.
The most prevalent method for introducing a sulfur-containing group onto the maleimide ring is the thiol-maleimide Michael addition. bachem.com This reaction involves the nucleophilic attack of a thiol on one of the carbons of the maleimide double bond. rsc.orgstudysmarter.co.uk The high reactivity and chemoselectivity of this addition make it a cornerstone of bioconjugation chemistry. bachem.com The reaction proceeds efficiently under mild conditions, typically in a pH range of 6.5–7.5, where the thiol is in its more nucleophilic thiolate anion form. rsc.orgresearchgate.net At a neutral pH of 7.0, the reaction with thiols is approximately 1000 times faster than with amines, allowing for excellent selectivity. rsc.org
While the base-catalyzed or nucleophile-initiated Michael addition is common, radical pathways can also be employed. rsc.org Radical thiol-ene reactions can be initiated using thermal free radical generators or light. rsc.org A copper-catalyzed radical diarylthiolation of maleimides using sulfur powder and aryl boronic acids has been developed. nih.gov In this process, an arylthiyl radical is generated, which then undergoes a radical addition with the double bond of the maleimide. nih.gov This is followed by a second addition and an oxidative dehydrogenation step to yield 3,4-diarylthiolated maleimides. nih.gov However, the introduction of a single thio-group can reduce the electrophilicity of the maleimide, potentially hindering a second Michael addition. nih.gov
Table 2: Pathways for Thiol Addition to Maleimides
| Pathway | Mechanism | Key Features | Catalysts/Initiators | Reference |
| Nucleophilic | Michael Addition | Highly efficient and selective for thiols at pH 6.5-7.5. rsc.orgresearchgate.net | Base catalysis (e.g., amines) or nucleophilic initiation (e.g., phosphines). rsc.org | rsc.orgrsc.org |
| Radical | Radical Addition | Allows for diarylthiolation. | Copper-catalyzed system with sulfur powder and aryl boronic acids. nih.gov | nih.gov |
A direct and common approach to synthesizing N-arylmaleimides, such as this compound, is to start with an aniline that already bears the required substituent. iosrjournals.org The synthesis generally proceeds in two steps: the reaction of the substituted aniline with maleic anhydride to form an intermediate maleanilic acid, followed by a cyclodehydration step to form the imide ring. iosrjournals.orggoogle.com
The initial acylation reaction is typically performed by mixing the aniline and maleic anhydride in a suitable solvent. google.com The subsequent cyclization of the maleanilic acid can be achieved using various reagents, such as sodium acetate in acetic anhydride or acetyl chloride with triethylamine. iosrjournals.org A one-step process is also possible, where maleic anhydride and aniline are reacted at elevated temperatures in the presence of a catalyst like p-toluenesulfonic acid and a water-immiscible organic solvent to azeotropically remove the water formed during the reaction. google.com This method directly yields the N-phenylmaleimide. google.com For the synthesis of the title compound, 2-(methylsulfanyl)aniline would be the required starting material.
The synthesis of related maleimides bearing methylthio substituents provides insight into the versatility of these synthetic strategies. For example, N,N''-Di-(3'-methylthio phenyl)-1,4,5,8-naphthalene diimide has been synthesized, demonstrating the incorporation of a methylthio-substituted phenyl ring onto a diimide core structure. researchgate.net While the specific synthetic details for this exact compound are part of a larger study, it highlights the feasibility of using anilines containing methylthio groups (in this case, 3-(methylthio)aniline) as precursors in condensation reactions with anhydrides. The general principles outlined for the synthesis of N-arylmaleimides, involving the formation of an amic acid followed by cyclization, are broadly applicable to these analogues. iosrjournals.org
Reaction Chemistry and Mechanistic Investigations of the Chemical Compound
Reactivity of the Maleimide (B117702) Electrophilic Center
The core reactivity of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2,5-dione is dominated by the maleimide moiety. The two electron-withdrawing carbonyl groups render the carbon-carbon double bond electron-deficient, making it a prime target for nucleophilic attack and a potent dienophile in cycloaddition reactions.
Michael Addition Reactions with Nucleophiles, Particularly Thiolates
The reaction of maleimides with thiols is a cornerstone of bioconjugation chemistry, valued for its speed and specificity under physiological conditions. This reaction proceeds via a Michael-type addition, where the nucleophilic thiolate anion attacks one of the electrophilic carbons of the maleimide double bond. This forms a stable thioether linkage. bachem.comvectorlabs.com The reaction is highly efficient, often considered a "click" reaction, and is significantly faster with thiols than with amines at neutral pH. vectorlabs.com
For this compound, this reaction is expected to proceed readily. The general mechanism involves the deprotonation of a thiol (R-SH) to its more reactive thiolate form (R-S⁻), which then attacks the maleimide ring to form a carbanion intermediate. This intermediate is subsequently protonated by the solvent to yield the final succinimidyl thioether conjugate. bachem.com The rate of this reaction is pH-dependent, as the concentration of the nucleophilic thiolate increases with higher pH. However, at pH values above 7.5-8.0, competitive reactions with amines can occur, and hydrolysis of the maleimide ring becomes more significant. vectorlabs.comresearchgate.net
| Parameter | Typical Condition/Observation | Rationale/Significance |
|---|---|---|
| pH Range | 6.5 - 7.5 | Optimizes for specific reaction with thiols while minimizing maleimide hydrolysis and side reactions with amines. vectorlabs.com |
| Solvents | Aqueous buffers (e.g., PBS), DMF, DMSO | Polar solvents facilitate the formation of the reactive thiolate species. vectorlabs.com |
| Reaction Rate | Rapid; often complete in minutes | A key advantage for applications like protein labeling where prolonged reaction times can be detrimental. bachem.com |
| Product | Stable Succinimidyl Thioether | Forms a covalent and generally stable C-S bond. bachem.com |
| Potential Side Reactions | Maleimide hydrolysis, Thioether reversal, Thiazine rearrangement (with N-terminal Cys) | Hydrolysis opens the maleimide ring; reversal can occur under certain conditions. bachem.com |
Diels-Alder Cycloaddition Reactions and Their Regioselectivity
The electron-deficient double bond of the maleimide ring makes it an excellent dienophile for [4+2] Diels-Alder cycloaddition reactions. youtube.com This reaction provides a powerful method for constructing six-membered rings by reacting with a conjugated diene. The N-phenyl substituent in N-aryl maleimides can influence the reactivity and selectivity of the cycloaddition through both electronic and steric effects. rsc.orgresearchgate.net
The reaction of this compound with an unsymmetrical diene raises questions of regioselectivity. The preferred orientation of the diene and dienophile is governed by the electronic properties of the substituents. Generally, the reaction favors the formation of "ortho" and "para" isomers over "meta" isomers, a preference that can be rationalized by examining the frontier molecular orbitals of the reactants. masterorganicchemistry.com
Stereoselectivity, particularly the preference for the endo or exo adduct, is another critical aspect. While the endo product is often the kinetically favored product due to secondary orbital interactions, bulky substituents on either the diene or the dienophile can favor the formation of the thermodynamically more stable exo product. rsc.org In the case of this compound, the ortho-methylsulfanyl group could exert steric influence, potentially affecting the endo/exo selectivity of the resulting cycloadduct.
| Dienophile | Diene | Conditions | Product(s) | Reference |
|---|---|---|---|---|
| N-Phenylmaleimide | Furan (B31954) | Varies (Kinetic vs. Thermodynamic control) | Endo and Exo cycloadducts | scribd.com |
| N-Phenylmaleimide | Naphthalene | High pressure (8 kbar), 100°C or GaCl₃ catalysis | Exo cycloadduct (catalyzed), Mixture (high pressure) | semanticscholar.org |
| N-Aryl Maleimides | 2,5-Dimethylfuran | Reflux | Exo cycloadduct | researchgate.netfigshare.com |
| Bulky N-Phenylmaleimides | Anthracene derivatives | Heat | Shift towards anti-1,4-adducts | rsc.org |
Reactions Involving the N-Aryl Substituent
The N-[2-(methylsulfanyl)phenyl] substituent provides additional reaction sites, distinct from the maleimide core. These include the aromatic ring, which is susceptible to electrophilic attack, and the sulfur atom, which can be readily oxidized.
Electrophilic Aromatic Substitution on the Phenyl Ring
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is determined by the combined directing effects of the N-maleimide and the methylsulfanyl substituents.
N-Maleimide Group : This group is strongly electron-withdrawing due to the two carbonyl functions. As such, it is a deactivating group, slowing the rate of EAS, and acts as a meta-director. oneonta.edu
Methylsulfanyl (-SCH₃) Group : The sulfur atom can donate lone-pair electron density to the ring via resonance, making it an activating group and an ortho, para-director. oneonta.eduyoutube.com
The positions on the ring are influenced as follows:
Position 6 : Ortho to the -SCH₃ group and meta to the N-maleimide group. Both groups favor substitution here.
Position 4 : Para to the -SCH₃ group and meta to the N-maleimide group. Both groups also favor substitution here.
Position 3 and 5 : Ortho/para to the deactivating N-maleimide group and meta to the activating -SCH₃ group. These positions are disfavored.
Therefore, electrophilic attack is strongly predicted to occur at the C4 and C6 positions of the phenyl ring, with the precise ratio depending on the steric hindrance and the specific electrophile used.
| Substituent Group | Classification | Directing Effect | Example Groups |
|---|---|---|---|
| -SCH₃ (Methylsulfanyl) | Activating | Ortho, Para | -OH, -NH₂, -OR, -R |
| -N(CO)₂R (Imide) | Deactivating | Meta | -NO₂, -SO₃H, -CN, -COR |
| -X (Halogens) | Deactivating | Ortho, Para | -F, -Cl, -Br, -I |
Functional Group Transformations of the Methylsulfanyl Group (e.g., Oxidation to Sulfoxide (B87167)/Sulfone)
The sulfur atom of the methylsulfanyl group is susceptible to oxidation, allowing for the synthesis of corresponding sulfoxide and sulfone derivatives. This transformation significantly alters the electronic properties of the substituent. The oxidation is typically a stepwise process.
Oxidation to Sulfoxide : Mild oxidizing agents can convert the thioether to a sulfoxide: 1-[2-(methylsulfinyl)phenyl]-1H-pyrrole-2,5-dione.
Oxidation to Sulfone : Stronger oxidizing agents or more vigorous conditions will further oxidize the sulfoxide to the corresponding sulfone: 1-[2-(methylsulfonyl)phenyl]-1H-pyrrole-2,5-dione.
The conversion of the electron-donating -SCH₃ group to the strongly electron-withdrawing sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) groups would dramatically change the reactivity of the phenyl ring towards further electrophilic substitution, rendering it much less reactive.
| Reagent | Typical Product | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Reaction outcome depends on stoichiometry and conditions. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide (1 equiv.) or Sulfone (2+ equiv.) | A common and relatively selective oxidant. |
| Potassium Persulfate (K₂S₂O₈) | Sulfone | A strong oxidizing agent. nih.gov |
| Sodium Periodate (NaIO₄) | Sulfoxide | Often used for selective oxidation to the sulfoxide state. |
Intramolecular Cyclization and Rearrangement Pathways
The ortho-disposed methylsulfanyl and maleimide groups on the N-phenyl ring create the potential for intramolecular reactions, although no specific examples for this compound are documented. Such pathways are hypothetical but plausible based on known reactivity patterns of related structures. For instance, intramolecular cyclizations are known to occur in other ortho-substituted N-aryl systems, often catalyzed by acids, bases, or metals, to form new heterocyclic rings. researchgate.netrsc.orgx-mol.comrsc.org
One potential pathway could involve the oxidation of the sulfur to a sulfoxide. The resulting intermediate might then be able to undergo a thermally or acid-catalyzed Pummerer-type rearrangement, which could lead to cyclization onto the N-phenyl bond or the maleimide ring. Another possibility involves radical-mediated cyclization, where a radical generated on the methyl group of the substituent could, in principle, add to the maleimide double bond or the aromatic ring. These pathways remain speculative but represent intriguing possibilities for creating more complex, fused heterocyclic systems from the this compound scaffold.
Kinetic and Thermodynamic Studies of Reaction Pathways
The reaction of this compound with thiols proceeds through a thiol-Michael addition, a type of conjugate addition reaction. This reaction is widely utilized in bioconjugation and materials science due to its high efficiency and specificity under mild conditions. The kinetics and thermodynamics of this "click" reaction are influenced by several factors, including the nature of the thiol, the solvent, and the presence of catalysts.
Kinetic studies on N-substituted maleimides reveal that the electronic properties of the substituent on the maleimide nitrogen significantly influence the reaction rate. Electron-withdrawing groups on the phenyl ring of an N-phenyl maleimide can increase the electrophilicity of the double bond, leading to a faster reaction. Conversely, electron-donating groups can decrease the reaction rate. For this compound, the methylsulfanyl group at the ortho position is considered to be a weakly electron-donating group through resonance, which might slightly decrease the reaction rate compared to an unsubstituted N-phenylmaleimide.
A study on the degradation of various maleimide-thiol conjugates provides insight into the kinetics of the reverse, or retro-Michael, reaction. The stability of the succinimide (B58015) thioether linkage is dependent on the nature of both the thiol and the N-substituent of the maleimide. The half-lives of conversion for different N-substituted maleimide conjugates with 4-mercaptophenylacetic acid (MPA) in the presence of glutathione (B108866) are presented below. While this compound was not specifically studied, the data for N-phenyl maleimide (NPM) offers a relevant comparison.
| N-Substituted Maleimide Conjugate | Half-life of Conversion (hours) | Extent of Conversion (%) |
|---|---|---|
| N-ethyl maleimide (NEM)-MPA | 18 | 89.5 |
| N-phenyl maleimide (NPM)-MPA | 3.1 | 12.3 |
| N-aminoethyl maleimide (NAEM)-MPA | - | - |
Data adapted from a kinetic study on the degradation of maleimide-thiol conjugates in reducing environments. The rapid thiol exchange for NPM conjugates is attributed to the resonance effect of the N-phenyl group.
Thermodynamically, the thiol-Michael addition to a maleimide is a highly favorable process, with the equilibrium lying far towards the formation of the stable thioether adduct. This is due to the formation of a strong carbon-sulfur bond and the relief of some ring strain in the maleimide.
Exploration of Cleavage and Decoupling Methodologies for Maleimide Linkages
The cleavage or decoupling of the thioether linkage formed from the reaction of this compound with a thiol is a critical aspect for applications such as controlled drug release. The primary mechanism for the cleavage of the succinimide thioether bond is the retro-Michael reaction. nih.gov This reaction is essentially the reverse of the initial thiol addition and results in the regeneration of the maleimide and the free thiol.
The kinetics of the retro-Michael reaction are often the rate-determining step in the dynamic covalent exchange of thiol-Michael adducts. rsc.org This process can be influenced by several factors:
Temperature: The retro-Michael reaction is thermally activated. At ambient temperatures, the thioether linkage is generally stable, but at elevated temperatures (e.g., 90 °C in DMF), the equilibrium can be reached more rapidly. rsc.org
Presence of Thiols: The presence of other thiols in the environment can promote a thiol exchange reaction. nih.gov This occurs via a retro-Michael reaction followed by the addition of a different thiol to the liberated maleimide. This is particularly relevant in biological systems where endogenous thiols like glutathione are present.
pH: The stability of the maleimide-thiol adduct can be pH-dependent. While the forward reaction is often catalyzed by base, the stability of the resulting adduct can be compromised under certain pH conditions, which may favor the retro-reaction or hydrolysis of the succinimide ring.
Substituent Effects: The electronic nature of the substituents on both the original thiol and the maleimide can modulate the rate of the retro-Michael reaction. For N-substituted maleimides, the stability of the adduct is influenced by the electronic properties of the N-substituent. The resonance effect of an N-phenyl group, for instance, has been shown to lead to more rapid thiol exchange. udel.edu In the case of this compound, the electronic contribution of the methylsulfanylphenyl group would play a role in the stability and cleavage kinetics of its thiol adducts.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2,5-dione, 1H and 13C NMR would confirm the identity of the compound, while more advanced techniques would reveal detailed connectivity and spatial information.
Based on analyses of similar N-substituted maleimides, a complete assignment of proton (¹H) and carbon (¹³C) signals can be predicted. The symmetry of the pyrrole-2,5-dione ring means its two vinylic protons are chemically equivalent, as are the two carbonyl carbons, simplifying the spectrum.
¹H NMR: The spectrum is expected to show signals in three distinct regions.
Aliphatic Region: A sharp singlet corresponding to the three protons of the methylsulfanyl (-SCH₃) group would likely appear around δ 2.3–2.5 ppm.
Vinylic Region: The two equivalent protons on the maleimide (B117702) ring (H-3 and H-4) are predicted to produce a sharp singlet at approximately δ 6.8–7.0 ppm.
Aromatic Region: The four protons of the ortho-substituted phenyl ring would appear between δ 7.2 and 7.6 ppm. Due to the substitution pattern, they would present as a complex multiplet pattern. Coupling constants (J-values) between adjacent aromatic protons would typically be in the range of 7–8 Hz.
¹³C NMR: The carbon spectrum would complement the proton data.
Aliphatic Region: The methyl carbon of the -SCH₃ group is expected around δ 15–20 ppm.
Aromatic/Vinylic Region: The phenyl carbons and the two vinylic carbons of the maleimide ring (C-3 and C-4) would resonate between δ 125 and 140 ppm. The vinylic carbons are specifically predicted to be near δ 134.5 ppm.
Carbonyl Region: The two equivalent carbonyl carbons (C-2 and C-5) of the dione (B5365651) ring would show a signal in the downfield region, typically around δ 169–171 ppm.
Predicted ¹H NMR Chemical Shift Assignments
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -SCH₃ | 2.4 | Singlet |
| Pyrrole-dione H-3, H-4 | 6.9 | Singlet |
Predicted ¹³C NMR Chemical Shift Assignments
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -SCH₃ | 17 |
| Phenyl C | 126 - 138 |
| Pyrrole-dione C-3, C-4 | 134.5 |
While one-dimensional NMR suggests a structure, two-dimensional (2D) NMR experiments would be required for unambiguous confirmation.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. For this molecule, it would primarily show correlations between the adjacent protons on the phenyl ring, helping to assign their specific positions.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. It would definitively link the proton signals of the -SCH₃ group and the phenyl and maleimide rings to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. Key correlations would be expected between the maleimide carbonyl carbons (C-2, C-5) and the nearest protons on the phenyl ring, as well as the vinylic protons of the maleimide. This would confirm the connectivity between the phenyl and pyrrole-dione moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. A NOESY experiment could reveal spatial proximity between the -SCH₃ protons and a proton on the phenyl ring, or between the phenyl ring protons and the vinylic protons of the maleimide ring, depending on the rotational orientation around the N-C(phenyl) bond.
N-aryl substituted imides can exhibit restricted rotation around the nitrogen-aryl single bond, a dynamic process that can be studied using variable-temperature (VT) NMR. By recording NMR spectra at different temperatures, it would be possible to determine if such a dynamic process is occurring on the NMR timescale. If rotation is slow at low temperatures, separate signals for formerly equivalent protons might appear. Analysis of the signal shapes at various temperatures would allow for the calculation of the rotational energy barrier.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions from the carbonyl groups.
C=O Stretching: The most prominent feature would be strong, sharp bands corresponding to the symmetric and asymmetric stretching of the two carbonyl groups in the dione ring, expected in the region of 1700–1780 cm⁻¹.
C=C Stretching: A peak for the alkene C=C bond in the maleimide ring would be expected around 1580-1620 cm⁻¹. Aromatic C=C stretching from the phenyl ring would also appear in the 1450–1600 cm⁻¹ range.
C-N Stretching: The stretching of the C-N bond in the imide ring would likely be found around 1350–1390 cm⁻¹.
C-H Stretching: Aromatic C-H stretching would produce signals above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Due to the molecule's symmetry, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, such as the symmetric C=C stretching of the maleimide ring.
Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Imide C=O | Asymmetric Stretch | ~1770 |
| Imide C=O | Symmetric Stretch | ~1710 |
| Alkene C=C | Stretch | ~1600 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Delineation
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns. For this compound (formula C₁₁H₉NO₂S), the exact mass is 219.0354 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to several decimal places.
The fragmentation pathway under electron ionization (EI-MS) can be predicted. The molecular ion peak ([M]⁺• at m/z = 219) would be expected to be prominent. Key fragmentation steps would likely include:
Loss of a methyl radical (•CH₃) from the methylsulfanyl group to give a fragment at m/z = 204.
Loss of the entire thio-methyl radical (•SCH₃) to yield a fragment at m/z = 172.
Cleavage of the phenyl ring from the nitrogen, potentially leading to ions corresponding to the phenyl-S-CH₃ cation (m/z = 139) or the maleimide cation (m/z = 96).
Fragmentation of the pyrrole-2,5-dione ring itself through the loss of carbon monoxide (CO) or other small neutral molecules.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions
A comprehensive search of available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. While crystallographic studies have been conducted on various derivatives of 1H-pyrrole-2,5-dione, the specific structural information for the title compound, including its unit cell parameters, space group, and detailed intermolecular interactions, is not publicly available at this time.
Therefore, a detailed analysis of its solid-state molecular geometry and intermolecular interactions based on experimental crystallographic data cannot be provided. Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis would be required to determine its precise solid-state structure.
Theoretical and Computational Chemistry Studies
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It would be the primary method for analyzing the intrinsic properties of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2,5-dione.
A foundational step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.
A conformational analysis would also be crucial. Due to the rotation around the single bond connecting the phenyl ring and the pyrrole (B145914) nitrogen, different spatial orientations (conformers) of the molecule can exist. DFT calculations would identify the most stable conformer and the energy barriers between different conformations, which is critical for understanding the molecule's flexibility and preferred shape.
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting susceptibility to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating reactivity towards nucleophiles.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the most likely sites for electron donation and acceptance.
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). An MEP analysis for this compound would highlight the electronegative oxygen atoms of the dione (B5365651) group as sites of negative potential, while regions around the hydrogen atoms would show positive potential. This provides a clear picture of how the molecule would interact with other polar molecules or ions.
Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule.
| Descriptor | Formula | Significance |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. A harder molecule has a larger HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. A softer molecule is more reactive. |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic character. |
These parameters would provide a quantitative assessment of the reactivity of this compound.
Reaction Mechanism Elucidation Through Computational Modeling
Beyond static properties, computational chemistry can model the dynamic process of a chemical reaction, providing a detailed understanding of the transformation from reactants to products.
To understand how this compound might react (for example, in a cycloaddition or nucleophilic addition reaction), computational chemists would model the entire reaction pathway. This involves:
Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate—a saddle point on the potential energy surface. Locating this structure is crucial as it represents the energy barrier that must be overcome for the reaction to proceed.
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products. This confirms that the identified transition state correctly links the desired starting materials and final products, providing a detailed, step-by-step view of the geometric changes that occur during the reaction.
Such an analysis would be invaluable for predicting the feasibility and mechanism of reactions involving this compound.
Calculated Activation Barriers and Reaction Energies
No published studies were found that specifically calculate the activation barriers or reaction energies for chemical transformations involving this compound. Such studies, typically employing Density Functional Theory (DFT), are crucial for understanding reaction mechanisms, predicting reactivity, and determining the thermodynamic feasibility of chemical processes like cycloaddition reactions, which are characteristic of the maleimide (B117702) core. mdpi.com
Computational Studies on Molecular Recognition and Binding Mechanisms
Molecular Docking Simulations with Macromolecular Targets for Interaction Mechanism Insights
While molecular docking studies have been performed on other 1-substituted-1H-pyrrole-2,5-dione derivatives, particularly as inhibitors for enzymes like cyclooxygenase-2 (COX-2), no specific docking simulations for this compound have been reported. nih.govnih.gov Such simulations would be invaluable for predicting the binding affinity and interaction patterns of this compound with various biological targets, thereby elucidating its potential pharmacological mechanisms.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
There is no available literature on molecular dynamics (MD) simulations of this compound. MD simulations are essential for exploring the conformational landscape of a molecule, understanding its flexibility, and studying the influence of solvent on its structure and dynamics over time. For a molecule with a flexible phenyl and methylsulfanyl group, these simulations would provide critical insights into its behavior in a biological environment.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) Modeling Focused on Mechanistic Prediction
QSAR and QSRR models are powerful tools for predicting the biological activity or chemical reactivity of compounds based on their molecular structure. Although QSAR studies have been conducted on various series of pyrrole-2,5-dione analogs to understand the structural requirements for their antioxidant or other biological activities, no such models have been specifically developed for or include this compound. researchgate.netsemanticscholar.org The development of such models would require a dataset of structurally related compounds with measured biological activities, which is not currently available.
Applications in Advanced Chemical and Biochemical Systems
Role in Materials Science and Polymer Chemistry
N-substituted maleimides are versatile building blocks in materials science and polymer chemistry due to the reactive nature of the maleimide (B117702) double bond.
As Monomers in Controlled Radical Polymerization (e.g., RAFT Polymerization)
N-substituted maleimides can be polymerized, often with other monomers, to create well-defined polymers. researchgate.net Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly suited for this purpose, allowing for the synthesis of polymers with controlled molecular weights and low dispersity. nih.gov The maleimide moiety can undergo radical copolymerization, making it a valuable component for creating functional polymers. rsc.org
The general mechanism of RAFT polymerization involves a degenerative chain transfer process mediated by a RAFT agent, which is typically a thiocarbonylthio compound. researchgate.net This process allows for the controlled growth of polymer chains. nih.gov While N-substituted maleimides have been successfully incorporated into polymer chains via controlled radical processes like Atom Transfer Radical Polymerization (ATRP), their homopolymerization can sometimes be challenging. nih.gov However, their copolymerization with other monomers, such as styrene, is a viable strategy to incorporate their functionality into polymer backbones. nih.gov
Table 1: Overview of N-Substituted Maleimides in Controlled Radical Polymerization
| Polymerization Technique | Monomer Type | Key Features | Potential Application of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2,5-dione |
|---|---|---|---|
| RAFT Polymerization | N-aryl maleimides | Allows for the synthesis of well-defined copolymers with controlled architecture. nih.govmdpi.com | Could be copolymerized to introduce the methylsulfanylphenyl group, potentially influencing the polymer's electronic or self-assembly properties. |
Integration into Functional Polymers and Composites
The incorporation of N-substituted maleimides into polymers imparts specific functionalities. These functionalities can be used for a variety of applications, including the development of new biologically active polymers and advanced composite materials. For instance, new homogenous and heterogeneous polymers with antibacterial activity have been derived from maleimide monomers. nveo.org The synthesis of polymers with N-substituted maleimides conjugated with phenylene or thienylene units has also been explored for their potential in electro-optic materials. researchgate.net
The 2-(methylsulfanyl)phenyl group in this compound could offer unique properties to a polymer. The sulfur atom could act as a coordination site for metals or be oxidized to modulate the polymer's properties.
Development of Reversible Cross-Linking Agents
Maleimides are extensively used in the development of cross-linking agents. iris-biotech.de Homobifunctional maleimide crosslinkers can create permanent, non-reducible linkages between cysteine residues in proteins. thermofisher.com The reactivity of the maleimide group with thiols is central to this application. While the thioether bond formed is generally stable, the concept of reversible cross-linking often involves designing linkers with cleavable moieties. iris-biotech.de For instance, next-generation maleimide cross-linkers have been developed to construct homogeneous protein-protein conjugates with enhanced stability. acs.orgucl.ac.uk
The reaction of maleimides with thiols is, in principle, a reversible Michael addition. iris-biotech.de This reversibility, often termed a retro-Michael reaction, can be exploited in the design of dynamic and self-healing materials. The stability of the maleimide-thiol adduct is influenced by factors such as the nature of the N-substituent. nih.gov N-aryl maleimides have been shown to form more stable conjugates compared to their N-alkyl counterparts. nih.govkinampark.com
Utilization as Chemical Probes for Biological Research
The high reactivity and selectivity of the maleimide group towards thiol groups, particularly those of cysteine residues in proteins, make N-substituted maleimides invaluable tools in biological research. thermofisher.commdpi.com
Mechanistic Investigation of Protein Cysteine Residue Modification and Bioconjugation
The reaction of maleimides with cysteine residues proceeds via a Michael addition to form a stable thioether linkage. iris-biotech.dethermofisher.com This reaction is highly efficient and selective for thiols at a pH range of 6.5-7.5. thermofisher.commdpi.com N-aryl maleimides have been found to react approximately 2.5 times faster with thiol substrates compared to N-alkyl derivatives. mdpi.com This enhanced reactivity is advantageous in applications requiring rapid conjugation. mdpi.com
Furthermore, the thiosuccinimide ring formed after the initial conjugation can undergo hydrolysis. kinampark.commdpi.com This hydrolysis is accelerated in N-aryl maleimides and can be beneficial as it leads to a more stable, ring-opened structure that is not susceptible to the retro-Michael reaction, thus preventing deconjugation. nih.govkinampark.com This stabilization is a significant advantage in the development of stable antibody-drug conjugates (ADCs). nih.govkinampark.com
The 2-(methylsulfanyl)phenyl group of this compound could influence the electronic properties of the maleimide, potentially affecting the rate of both the initial Michael addition and the subsequent hydrolysis of the thiosuccinimide ring.
Table 2: Reactivity of N-Aryl Maleimides with Cysteine
| Feature | Description | Significance |
|---|---|---|
| Reaction | Michael addition of the cysteine thiol to the maleimide double bond. iris-biotech.de | Forms a stable covalent bond for bioconjugation. |
| Selectivity | Highly selective for thiols at pH 6.5-7.5. thermofisher.commdpi.com | Allows for site-specific modification of proteins at cysteine residues. |
| Reaction Rate | N-aryl maleimides react faster than N-alkyl maleimides. mdpi.com | Enables rapid conjugation, which is crucial for time-sensitive applications. |
| Adduct Stability | The thiosuccinimide adduct from N-aryl maleimides can undergo rapid hydrolysis to a more stable ring-opened form. nih.govkinampark.com | Prevents the retro-Michael reaction and enhances the stability of the conjugate. nih.govkinampark.com |
Development of Tools for Cellular Pathway Probing
N-substituted maleimides are widely used to develop chemical probes for studying cellular processes. By attaching a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, to a maleimide, researchers can label specific proteins within a cell and track their localization, interactions, and function. nih.gov Substituted maleimides have been developed as customizable fluorescent linkers and probes with adaptable reactivity and optical properties. birmingham.ac.uk
Maleimide-modified liposomes have also been shown to exhibit enhanced cellular uptake through interactions with cell-surface thiols. nih.gov This thiol-mediated transport mechanism offers a promising strategy for targeted drug delivery. The specific structure of the N-substituent can influence the properties of these probes, such as their solubility, cell permeability, and fluorescent properties. The lipophilicity of the 2-(methylsulfanyl)phenyl group in this compound could, for example, influence the cellular uptake of probes derived from it.
Investigation of Enzyme Inhibition Mechanisms at a Molecular Level
The 1H-pyrrole-2,5-dione moiety is a recognized pharmacophore in the design of selective enzyme inhibitors, particularly for cyclooxygenase-2 (COX-2). nih.govresearchgate.net The specific structure of this compound suggests a potent and selective inhibitory mechanism against COX-2, an enzyme implicated in inflammation and pain. nih.gov Molecular docking studies of similar diarylheterocyclic inhibitors provide a model for its interaction within the enzyme's active site. nih.govebi.ac.uk
The inhibitory action is believed to follow a multi-step kinetic process. nih.gov The molecule first binds to the enzyme, followed by conformational changes that lead to a more stable, inhibited enzyme-inhibitor complex. The molecular mechanism relies on specific interactions between the inhibitor and key amino acid residues within the catalytic domain of the enzyme. researchgate.net
The proposed binding model for this compound within the COX-2 active site involves:
Hydrophobic Interactions: The phenyl ring likely inserts into a hydrophobic pocket within the enzyme's active site.
Hydrogen Bonding: The two carbonyl groups of the pyrrole-2,5-dione ring are crucial for forming hydrogen bonds with the hydroxyl groups of key residues such as Tyrosine-385 and Serine-530. researchgate.net This interaction is critical for anchoring the inhibitor in the correct orientation to block substrate access.
Side-Pocket Binding: The 2-(methylsulfanyl)phenyl substituent is positioned to fit into a specific side-pocket present in COX-2 but not COX-1, which is a key determinant of its selectivity. This interaction may involve van der Waals forces and potential interactions with residues like Arginine-120 and Tyrosine-355. nih.gov
| Molecular Moiety | Enzyme Active Site Residue(s) | Type of Interaction | Significance in Inhibition |
|---|---|---|---|
| Pyrrole-2,5-dione Carbonyls | Tyr-385, Ser-530 | Hydrogen Bonding | Anchors the inhibitor, blocking the active site. researchgate.net |
| Phenyl Ring | Hydrophobic Pocket | Hydrophobic/van der Waals | Orients the molecule within the catalytic channel. |
| Methylsulfanyl Group | COX-2 Specific Side-Pocket | van der Waals | Contributes to the selective inhibition of COX-2 over COX-1. |
Application as Building Blocks in Complex Organic Synthesis
Precursors for Synthesizing Other Heterocyclic Scaffolds
The N-substituted maleimide core of this compound makes it a versatile precursor for the synthesis of more complex, fused heterocyclic systems. bohrium.comnih.gov The electron-deficient double bond of the maleimide ring is highly reactive and participates readily in several types of organic reactions.
One of the most powerful applications is in [4+2] cycloaddition (Diels-Alder) reactions . wikipedia.org In these reactions, the maleimide double bond functions as an excellent dienophile, reacting with conjugated dienes to form structurally complex bicyclic adducts. nih.gov For example, reaction with a diene like 2,3-dimethyl-1,3-butadiene (B165502) would yield a fused cyclohexene-pyrrolidinedione system. The aromatic character of simple pyrroles limits their reactivity as dienes, but N-arylpyrroles can participate in Diels-Alder reactions with highly reactive dienophiles like arynes. ucla.edunih.gov
Furthermore, the maleimide scaffold can be utilized in 1,3-dipolar cycloadditions and radical cascade reactions . bohrium.com For instance, a radical cascade reaction initiated between an aryl thiol and the maleimide could lead to the formation of maleimide-fused thiochromenes. researchgate.net These synthetic routes provide access to novel classes of heterocycles with potential applications in materials science and medicinal chemistry. organic-chemistry.org
| Reaction Type | Reactant Partner | Resulting Heterocyclic Scaffold | Reference Reaction |
|---|---|---|---|
| Diels-Alder [4+2] Cycloaddition | Conjugated Dienes (e.g., Butadiene) | Fused Bicyclic Pyrrolidinediones | nih.gov |
| Aryne Cycloaddition | Aryne Intermediates | Bridge-Ring Amines | nih.gov |
| Radical Cascade Reaction | Aryl Thiols | Maleimide-Fused Thiochromenes | researchgate.net |
| 1,3-Dipolar Cycloaddition | Azomethine Ylides | Poly-substituted Pyrrolidines | bohrium.com |
Chiral Auxiliary Applications in Asymmetric Synthesis
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While this compound is itself achiral, its rigid structure and the steric bulk of the N-aryl substituent allow it to function as an effective stereodirecting group in reactions involving the prochiral maleimide double bond.
The primary application lies in diastereoselective additions to the carbon-carbon double bond. The bulky 2-(methylsulfanyl)phenyl group effectively shields one face of the planar maleimide ring. This steric hindrance forces an incoming reagent or substrate to approach from the less hindered face, resulting in a high degree of stereoselectivity.
Key examples of its potential application include:
Asymmetric Michael Additions: The addition of a nucleophile to the maleimide double bond would preferentially occur from the face opposite to the N-aryl group, leading to the formation of one diastereomer in excess.
Asymmetric Diels-Alder Reactions: When reacting with a prochiral diene, the N-aryl group directs the diene to approach from the less sterically encumbered side, controlling the stereochemistry of the resulting cycloadduct.
Radical Additions: Similar stereocontrol can be exerted over radical addition reactions across the double bond.
The sulfur atom in the methylsulfanyl group can also play a role through chelation control with certain metal catalysts, further enhancing diastereoselectivity. Although the auxiliary itself is not chiral, its influence on the prochiral center allows for the synthesis of enantiomerically enriched products after the auxiliary is cleaved from the molecule. Sulfur-based auxiliaries are noted for their high efficacy in such transformations. scielo.org.mxresearchgate.net
Investigation as Corrosion Inhibitors: Adsorption Mechanisms on Metal Surfaces
Organic compounds containing heteroatoms (N, S, O) and π-electron systems are well-established as effective corrosion inhibitors for metals, particularly for steel in acidic environments. nih.gov The molecular structure of this compound contains multiple features that make it a promising candidate for corrosion inhibition. Derivatives of maleimide have demonstrated significant inhibitory efficiency. ugm.ac.idresearchgate.net
The mechanism of inhibition is based on the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov This adsorption is a complex process involving both physical and chemical interactions (physisorption and chemisorption) and typically follows the Langmuir adsorption isotherm model. ugm.ac.id
The specific contributions of the different parts of the this compound molecule are as follows:
Sulfur Atom: The lone pair of electrons on the sulfur atom of the methylsulfanyl group can form strong coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface (chemisorption). Organo-sulfur compounds are known to be particularly effective due to this strong interaction. tandfonline.comscispace.com
Nitrogen and Oxygen Atoms: The lone pair electrons on the nitrogen atom of the pyrrole (B145914) ring and the oxygen atoms of the carbonyl groups can also participate in coordinate bond formation with the metal surface. nih.gov
Aromatic Rings: The π-electrons of the phenyl ring and the pyrrole ring system can interact with the charged metal surface via electrostatic interactions (physisorption). This allows the molecule to lie flat, covering a larger surface area and enhancing the protective barrier.
The combination of these interactions leads to the formation of a stable, dense, and effective protective film on the metal surface, which inhibits both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
| Functional Group of Inhibitor | Type of Interaction with Metal Surface | Adsorption Mechanism |
|---|---|---|
| Methylsulfanyl (-S-CH₃) Group | Coordinate Bonding (S lone pair → Fe d-orbital) | Chemisorption |
| Pyrrole Nitrogen and Carbonyl Oxygens | Coordinate Bonding (N/O lone pairs → Fe d-orbital) | Chemisorption |
| Phenyl and Pyrrole Rings | π-electron stacking/electrostatic interaction | Physisorption |
Future Research Directions for 1 2 Methylsulfanyl Phenyl 1h Pyrrole 2,5 Dione
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of N-aryl maleimides typically involves a two-step process: the acylation of an aniline (B41778) derivative with maleic anhydride (B1165640) to form a maleanilic acid intermediate, followed by cyclodehydration. mdpi.comtandfonline.comresearchgate.net For 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2,5-dione, this would involve the reaction of 2-(methylsulfanyl)aniline with maleic anhydride. Future research could focus on developing more sustainable and efficient synthetic protocols.
Green chemistry principles offer a roadmap for these investigations. researchgate.net Explored avenues for related compounds include solvent-free reactions and the use of microwave irradiation to reduce reaction times and energy consumption. tandfonline.com A key research goal would be to adapt these greener methods for the synthesis of the target molecule, aiming to improve yield, reduce waste, and utilize safer reagents. One-pot syntheses, where the intermediate maleanilic acid is not isolated, could also be explored to streamline the process. rsc.org Furthermore, the development of catalytic methods for the cyclization step, potentially using novel organocatalysts, could offer a milder and more selective alternative to traditional dehydrating agents like acetic anhydride and sodium acetate (B1210297). chemrxiv.orgchemrxiv.org
Table 1: Comparison of Potential Synthetic Routes
| Method | Proposed Conditions | Potential Advantages | Key Research Question |
|---|---|---|---|
| Conventional | 2-(methylsulfanyl)aniline, maleic anhydride, then Ac₂O/NaOAc | Well-established | Can the yield and purity be improved? |
| Microwave-Assisted | Microwave irradiation, 90-120°C, short reaction time | Reduced energy consumption, faster reaction | What are the optimal microwave parameters? |
| Solvent-Free | Grinding of reactants, possibly with a catalyst | Elimination of solvent waste, atom economy | Can this method achieve high conversion without solvent? |
Exploration of New Reactivity Modes and Mechanistic Pathways
The pyrrole-2,5-dione (maleimide) ring is a versatile electrophile, and its reactivity is a cornerstone of its utility in chemical synthesis and materials science. Future research should thoroughly investigate the reactivity of this compound, with a particular focus on how the 2-(methylsulfanyl)phenyl substituent influences its behavior.
Key areas of exploration include:
Michael Additions: The reaction of maleimides with thiols is a well-known and highly efficient "click" reaction. tandfonline.com Investigating the kinetics and thermodynamics of the Michael addition of various thiols to the target molecule would be crucial for its application in bioconjugation and materials science. researchgate.net The electronic and steric effects of the ortho-methylsulfanyl group on the reaction rate should be quantified.
Diels-Alder Reactions: Maleimides are excellent dienophiles in Diels-Alder reactions, which are powerful tools for constructing complex cyclic systems. researchgate.netspecificpolymers.com Exploring the cycloaddition reactions of this compound with various dienes could lead to novel heterocyclic structures with potential biological activity.
Photochemical Reactions: N-substituted maleimides can participate in photo-induced polymerizations and [2+2] cycloadditions. kpi.uaresearchgate.net The influence of the sulfur-containing aryl group on the photochemical behavior of the maleimide (B117702) core is an unexplored area that could lead to new light-responsive materials.
C-H Activation: Modern synthetic methods increasingly utilize C-H activation. researchgate.net Future studies could explore the potential for transition-metal-catalyzed C-H activation at the aryl ring or the methyl group, leading to novel functionalization pathways and the synthesis of more complex derivatives.
Advanced Computational Studies on Complex Systems and Predictive Modeling
Computational chemistry provides powerful tools to predict molecular properties and guide experimental design. For this compound, a combination of quantum chemical calculations and machine learning models could offer deep insights into its behavior.
Future computational research could focus on:
Density Functional Theory (DFT) Studies: DFT calculations can be used to model the electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. This information would be invaluable for understanding its reactivity in Michael additions and cycloaddition reactions, as well as its potential as a ligand in coordination chemistry.
Predictive Modeling of Photophysical Properties: Building on recent work that uses artificial neural networks to predict the emission spectra of functionalized maleimides, a similar approach could be developed for the target molecule and its derivatives. nih.gov This would enable the in silico design of new compounds with tailored fluorescent properties for specific applications.
Mechanistic Investigations: Computational modeling can be used to elucidate the detailed mechanisms of reactions involving the target molecule. For example, the transition states and reaction pathways for Diels-Alder reactions or the mechanism of fluorescence quenching and "turn-on" phenomena in molecular probes could be investigated.
Table 2: Illustrative Computational Targets and Predicted Properties
| Computational Method | Target Property | Hypothetical Predicted Value | Implication for Research |
|---|---|---|---|
| DFT (B3LYP/6-31G*) | HOMO-LUMO Gap | 4.5 eV | Prediction of electronic transitions and reactivity |
| TD-DFT | Max Emission Wavelength (λₑₘ) | 480 nm (in DMSO) | Guidance for designing fluorescent probes |
| Machine Learning Model | Fluorescence Quantum Yield | 0.15 | Screening for highly fluorescent derivatives |
Integration into Multifunctional Materials and Responsive Systems
The maleimide group is a valuable functional handle for the synthesis of advanced polymers and materials. specificpolymers.com The unique combination of the reactive maleimide and the sulfur-containing aryl group in this compound makes it an attractive building block for multifunctional and responsive systems.
Potential research directions include:
Polymer Synthesis: The target molecule could be used as a monomer in radical copolymerizations or as a functionalizing agent for existing polymers. ekb.egnih.govresearchgate.net This could lead to polymers with enhanced thermal stability, specific optical properties, or the ability to be cross-linked through thiol-maleimide chemistry.
Responsive Hydrogels: Thiol-maleimide chemistry is widely used to create hydrogels for biomedical applications. biomaterials.orgacs.orgnih.govacs.org The target molecule could be incorporated into hydrogel networks, with the sulfur moiety offering a potential site for redox-based responses. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would alter the electronic properties and hydrophilicity of the local environment, potentially triggering a change in the hydrogel's properties. rsc.org
Self-Healing Materials: The reversible nature of the Diels-Alder reaction between furan (B31954) and maleimide groups is a well-established strategy for creating self-healing polymers. specificpolymers.com Incorporating the target molecule into such systems could introduce additional functionalities or modify the healing efficiency.
Functional Surfaces and Coatings: Maleimide-functionalized surfaces are used to immobilize biomolecules and create biocompatible coatings. tandfonline.comrsc.orgwpmucdn.com The target molecule could be used to prepare functional self-assembled monolayers or polymer brushes where the sulfur atom could influence surface properties or act as a coordination site.
Design of Next-Generation Molecular Probes for Biological Systems
Maleimides are extensively used in the design of fluorescent probes for detecting thiols, particularly the amino acid cysteine, in biological systems. lumiprobe.comvectorlabs.comthermofisher.com The fluorescence of these probes is often quenched in the unreacted state and "turns on" upon reaction with a thiol. nih.govresearchgate.netresearchgate.net This principle could be applied to develop novel probes based on this compound.
Future research in this area could involve:
"Turn-On" Fluorescent Probes: The design and synthesis of derivatives where the 2-(methylsulfanyl)phenyl group is part of a larger fluorophore. The interaction between the sulfur atom and the maleimide double bond could lead to fluorescence quenching, which is then relieved upon Michael addition of a biological thiol.
Ratiometric Probes: Developing probes where the reaction with a thiol induces a significant shift in the emission wavelength, allowing for ratiometric detection which is more robust than simple intensity-based measurements.
Probes with Enhanced Specificity: Investigating how the steric and electronic properties of the 2-(methylsulfanyl)phenyl group can be tuned to achieve higher selectivity for specific biological thiols, such as glutathione (B108866) over cysteine.
Exploitation of the Sulfur Moiety for Unique Reactivity or Coordination Chemistry
The presence of the methylsulfanyl group offers a unique feature not present in many commonly studied N-aryl maleimides. This sulfur atom could be exploited for novel reactivity and applications in coordination chemistry.
Promising avenues for future research include:
Coordination Chemistry: Aryl sulfides are known to act as ligands for various transition metals. mdpi.com The target molecule could be used as a ligand to create novel metal complexes. mdpi.com These complexes could have interesting catalytic, photophysical, or electronic properties. The bidentate nature of a potential ligand derived from the target molecule (coordinating through both sulfur and another donor site) could lead to stable and catalytically active complexes. alfa-chemistry.comnih.gov
Redox Chemistry: The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone. This transformation would dramatically alter the electronic properties of the phenyl ring and, consequently, the reactivity of the maleimide moiety. This provides a chemical switch to tune the molecule's properties post-synthesis, which could be useful in creating responsive materials or activatable probes.
Catalysis: Chiral organosulfur compounds are increasingly used as ligands in asymmetric catalysis. acs.org The development of chiral derivatives of this compound, for example by introducing chirality at the sulfur atom (as a sulfoxide), could lead to a new class of chiral ligands for asymmetric synthesis.
Q & A
Q. Case Study :
- Methylsulfanyl vs. Methoxy : The –SMe group in 1-[2-(methylsulfanyl)phenyl] derivatives provides stronger electron donation than –OMe, stabilizing intermediates in photochemical reactions .
Basic: What spectroscopic and crystallographic methods confirm the structure of this compound?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography :
- Bond lengths (e.g., C=O: 1.21 Å, C-S: 1.78 Å) and angles are compared to DFT-optimized structures .
- Polymorph identification via differences in unit cell parameters (e.g., monoclinic vs. triclinic systems) .
Q. Table 1: Crystallographic Data for Related Derivatives
| Compound | Space Group | R Factor | Key Bond Lengths (Å) | Reference |
|---|---|---|---|---|
| 1-(2-Methoxyphenyl) derivative | P2₁/c | 0.051 | C=O: 1.21, C-O: 1.36 | |
| Bis(4-methoxyphenyl) analog | P-1 | 0.148 | C-S: 1.78, C-N: 1.45 |
Advanced: How do computational methods like DFT aid in understanding electronic properties?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
Predict Reactivity : Frontier molecular orbital analysis (HOMO-LUMO gaps) identifies nucleophilic/electrophilic sites. For example, the LUMO of 1-[2-(methylsulfanyl)phenyl] derivatives localizes on the dione ring, favoring Michael additions .
Validate Structures : Overlay DFT-optimized geometries with X-ray data (RMSD < 0.1 Å) confirms conformational accuracy .
Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation effects on reaction pathways, explaining yield variations in polar vs. nonpolar solvents .
Advanced: Are there reported polymorphs, and how do their properties differ?
Methodological Answer:
Polymorphism is observed in structurally similar compounds (e.g., 1-(2-methoxyphenyl) derivatives):
- Form I (Monoclinic) : Higher melting point (mp 180–185°C) and stability due to dense packing.
- Form II (Triclinic) : Lower mp (165–170°C) with enhanced solubility in ethanol .
Characterization : - PXRD : Distinct diffraction peaks at 2θ = 12.5° (Form I) vs. 10.8° (Form II).
- DSC : Form I shows a sharp endothermic peak, while Form II exhibits a broad melt .
Advanced: What strategies resolve contradictions in reaction outcomes during derivative synthesis?
Methodological Answer:
Contradictions (e.g., variable yields or byproducts) arise from:
Reaction Mechanism Ambiguities : Use isotopic labeling (e.g., ¹³C-aniline) to track intermediates via NMR .
Competing Pathways : Kinetic vs. thermodynamic control. For example, lower temperatures favor kinetic products (e.g., mono-substituted derivatives), while higher temps favor thermodynamically stable di-substituted analogs .
Catalyst Optimization : Screen catalysts (e.g., Pd(OAc)₂ vs. CuI) for cross-coupling reactions. Pd-based systems often reduce side reactions in Suzuki-Miyaura couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
